Phenyl 2-fluoroacrylate
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Overview
Description
Phenyl 2-fluoroacrylate is an organic compound that belongs to the class of fluoroacrylates. These compounds are characterized by the presence of a fluorine atom attached to the acrylate moiety. This compound is particularly notable for its unique chemical properties, which make it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 2-fluoroacrylate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-3-hydroxypropionate with acetic anhydride. The reaction is typically carried out at temperatures ranging from 30 to 150°C for 2 to 8 hours. After the reaction, the mixture is cooled, and a polymerization inhibitor is added. The product is then purified through vacuum distillation .
Industrial Production Methods: In industrial settings, the production of 2-fluoroacrylates often involves the use of vinyl ethers and dichloromonofluoromethane. The process includes multiple steps such as the formation of substituted cyclopropane compounds, hydrolysis to yield 2-fluoroacrylaldehyde, and subsequent oxidation to produce 2-fluoroacrylic acid. The final step involves esterification to obtain the desired 2-fluoroacrylate .
Chemical Reactions Analysis
Types of Reactions: Phenyl 2-fluoroacrylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding acids or other oxidized forms.
Reduction: Reduction reactions can be carried out using reducing agents to yield alcohols or other reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include fluoroacrylic acids, alcohols, and substituted acrylates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenyl 2-fluoroacrylate has a wide range of applications in scientific research:
Biology: Fluoroacrylates are used in the development of bio-compatible materials and coatings for medical devices.
Medicine: Research is ongoing into the use of fluoroacrylates in drug delivery systems due to their stability and compatibility with biological systems.
Mechanism of Action
The mechanism of action of phenyl 2-fluoroacrylate involves its interaction with various molecular targets. The presence of the fluorine atom enhances the compound’s reactivity and stability. In polymerization reactions, this compound acts as a monomer that undergoes radical polymerization to form high-performance polymers. The fluorine atom’s electronegativity also influences the compound’s interactions with other molecules, making it a valuable component in various chemical processes .
Comparison with Similar Compounds
Phenyl 2-fluoroacrylate can be compared with other fluoroacrylates such as:
2,2,2-Trifluoroethyl methacrylate: Known for its use in the production of transparent, impact-resistant materials.
Hexafluorobutyl methacrylate: Used in the synthesis of fluoropolymers with excellent chemical resistance and low surface energy.
Uniqueness: this compound stands out due to its specific combination of a phenyl group and a fluoroacrylate moiety, which imparts unique chemical properties. This makes it particularly suitable for applications requiring high performance and stability under extreme conditions .
Properties
IUPAC Name |
phenyl 2-fluoroprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-6H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUUTPNYARQHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OC1=CC=CC=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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